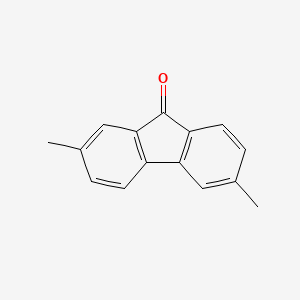

2,6-Dimethyl-9H-fluoren-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 2 and 6 positions on the fluorenone core. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylfluorene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with continuous monitoring and control of reaction parameters. The product is then purified through recrystallization or distillation to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert it to 2,6-dimethylfluorene.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the fluorenone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of fluorenone derivatives with additional oxygen-containing functional groups.

Reduction: Conversion to 2,6-dimethylfluorene.

Substitution: Introduction of halogen or nitro groups at specific positions on the fluorenone core.

Applications De Recherche Scientifique

2,6-Dimethyl-9H-fluoren-9-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and functional polymers.

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and effects in different environments.

Comparaison Avec Des Composés Similaires

Similar Compounds

9H-Fluoren-9-one: The parent compound without methyl substitutions.

2,7-Dimethyl-9H-fluoren-9-one: Another dimethyl-substituted fluorenone with methyl groups at different positions.

2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative with distinct chemical properties.

Uniqueness

2,6-Dimethyl-9H-fluoren-9-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 6 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other fluorenone derivatives.

Activité Biologique

2,6-Dimethyl-9H-fluoren-9-one (C15H12O) is an organic compound derived from fluorenone, characterized by methyl substitutions at the 2 and 6 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its interactions with various biological macromolecules and cellular pathways make it a subject of significant research interest.

- Molecular Formula : C15H12O

- Molecular Weight : 224.26 g/mol

- Appearance : Yellow crystalline solid

This compound exhibits its biological effects primarily through interactions with enzymes and cellular pathways:

- Cytochrome P450 Interaction : This compound interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. This interaction can modulate enzyme activity, influencing metabolic pathways significantly.

- Cell Signaling Modulation : It affects cell signaling pathways related to oxidative stress responses, impacting gene expression and cellular metabolism.

Biochemical Pathways

The compound is metabolized predominantly by cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities. Its ability to influence metabolic pathways highlights its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of derivatives based on this compound. For instance, thiazolidinone and azetidinone derivatives synthesized from this compound demonstrated significant antimicrobial effects against multidrug-resistant bacterial strains. Notably, some derivatives showed higher efficacy compared to established antibiotics like vancomycin and gentamicin .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 5g | 10 | Against S. aureus |

| 5j | 10 | Against E. coli |

| 5h | 11 | Against S. aureus |

| 5i | 10 | Against S. aureus |

| 5l | 9 | Against S. aureus |

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives exhibited remarkable cytotoxicity compared to Taxol, a standard chemotherapeutic agent .

Case Studies

- Anticancer Efficacy : In vitro studies indicated that certain synthesized derivatives exhibited IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines, suggesting significant anticancer activity .

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous cells and bacteria. This binding disrupts normal cellular processes, leading to cell death .

Propriétés

IUPAC Name |

2,6-dimethylfluoren-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMONPUVKTIEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.